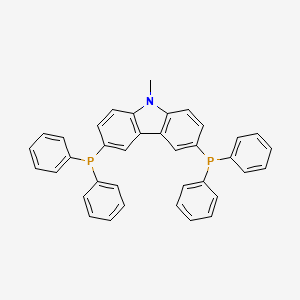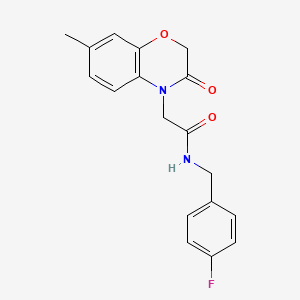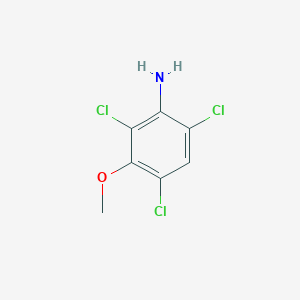
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure features a carbazole core with two diphenylphosphino groups attached at the 3 and 6 positions, and a methyl group at the 9 position. This unique arrangement imparts specific electronic and steric properties that are beneficial in catalysis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole as the core structure.
Functionalization: The 3 and 6 positions of the carbazole are functionalized with diphenylphosphino groups.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole undergoes various chemical reactions, primarily due to the presence of the diphenylphosphino groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used for the oxidation of phosphine groups.
Coordination: Transition metals such as palladium, platinum, or iridium are commonly used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, these complexes are often used as catalysts in various chemical reactions.
Applications De Recherche Scientifique
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole primarily involves its ability to coordinate with transition metals. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The diphenylphosphino groups provide both steric and electronic effects that stabilize the metal-ligand complex, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(diphenylphosphino)pyrimidine dioxide
- 4,6-Bis(diphenylphosphino)pyrimidine dioxide
- 3,6-Bis(diphenylphosphino)pyridazine dioxide
Uniqueness
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs, which may have different substitution patterns and, consequently, different reactivity and stability profiles .
Propriétés
Formule moléculaire |
C37H29NP2 |
|---|---|
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
(6-diphenylphosphanyl-9-methylcarbazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C37H29NP2/c1-38-36-24-22-32(39(28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)40(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
Clé InChI |
YYSBLYAOKRCSCC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12501025.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)

![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)

![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)

